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Compound Name: 1-Methyl-5-nitroindoline-2,3-dione

Cat. No.: B1594101 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Methyl-5-nitroindoline-2,3-dione is a heterocyclic compound belonging to the indoline-2,3-

dione (isatin) family. The isatin scaffold is a prominent pharmacophore known for a wide range

of biological activities, including anticancer and antimicrobial properties. The introduction of a

methyl group at the N-1 position and a nitro group at the C-5 position of the indole nucleus is

anticipated to modulate its physicochemical properties and biological efficacy. This document

provides a preliminary technical guide on 1-Methyl-5-nitroindoline-2,3-dione, summarizing its

chemical properties, a proposed synthesis protocol, and an overview of the biological activities

of closely related derivatives to infer its potential therapeutic applications. Due to the limited

availability of data on the specific target compound, this report leverages information on its

structural analogs to provide a foundational understanding for future research and

development.

Chemical and Physical Properties
1-Methyl-5-nitroindoline-2,3-dione, also known as 1-methyl-5-nitro-1H-indole-2,3-dione, is an

organic compound with the following characteristics:
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Property Value Source

CAS Number 3484-32-0

Molecular Formula C₉H₆N₂O₄

Molecular Weight 206.16 g/mol

IUPAC Name
1-methyl-5-nitro-1H-indole-2,3-

dione

Melting Point 200-202 °C

Appearance Orange solid

Synthesis Protocol
A definitive, detailed synthesis protocol for 1-Methyl-5-nitroindoline-2,3-dione is not readily

available in the reviewed literature. However, based on standard organic chemistry principles

and synthesis strategies for analogous N-alkylated isatins, a feasible approach involves the N-

methylation of 5-nitroindoline-2,3-dione (5-nitroisatin).

Proposed Synthesis of 5-Nitroindoline-2,3-dione
(Precursor)
The precursor, 5-nitroisatin, can be synthesized from 4-nitroaniline through a two-step process

involving the formation of an isonitrosoacetanilide intermediate followed by cyclization.

Step 1: Synthesis of N-(4-nitrophenyl)-2-(hydroxyimino)acetamide

Dissolve chloral hydrate and hydroxylamine hydrochloride in water.

Add a solution of 4-nitroaniline in dilute hydrochloric acid to the above mixture.

Heat the reaction mixture to boiling to initiate the reaction, which is indicated by a color

change.

Cool the mixture to allow the isonitrosoacetanilide derivative to precipitate.
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Filter the precipitate, wash with water, and dry.

Step 2: Cyclization to 5-Nitroindoline-2,3-dione

Slowly add the dried N-(4-nitrophenyl)-2-(hydroxyimino)acetamide to pre-warmed

concentrated sulfuric acid with vigorous stirring.

Control the temperature of the exothermic reaction.

After the addition is complete, heat the mixture gently to ensure complete cyclization.

Pour the reaction mixture onto crushed ice to precipitate the 5-nitroisatin.

Filter the crude product, wash thoroughly with cold water to remove excess acid, and

recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-nitroindoline-2,3-

dione.

Proposed N-Methylation of 5-Nitroindoline-2,3-dione
The final step is the methylation of the nitrogen at the 1-position of the 5-nitroisatin ring.

Dissolve 5-nitroindoline-2,3-dione in a suitable polar aprotic solvent such as N,N-

dimethylformamide (DMF).

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution

to deprotonate the indole nitrogen.

Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄),

to the reaction mixture.

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as

monitored by thin-layer chromatography (TLC).

Upon completion, pour the reaction mixture into water to precipitate the product.

Filter the solid, wash with water, and purify by recrystallization or column chromatography to

yield 1-Methyl-5-nitroindoline-2,3-dione.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1594101?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Activity of Related Compounds
Direct experimental data on the biological activity of 1-Methyl-5-nitroindoline-2,3-dione is

scarce in publicly available literature. However, the biological activities of structurally similar 5-

nitroindole and substituted indoline-2,3-dione derivatives have been reported, providing

valuable insights into the potential therapeutic properties of the target compound.

Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 5-nitroindole derivatives.

These compounds have been shown to exert their effects through various mechanisms,

including the induction of apoptosis and cell cycle arrest.

A study on pyrrolidine-substituted 5-nitroindole derivatives revealed that these compounds can

act as c-Myc G-quadruplex binders.[1][2] This interaction leads to the downregulation of c-Myc

expression, a key oncogene implicated in cell proliferation and survival. Consequently, this

leads to cell cycle arrest in the sub-G1/G1 phase and an increase in intracellular reactive

oxygen species (ROS), ultimately triggering cancer cell death.[1][2]

Another study on 5-nitroindole-2,3-dione-3-thiosemicarbazone derivatives reported significant

cytotoxicity against a panel of 60 human tumor cell lines. The most active compound in this

series demonstrated marked effects on non-small cell lung cancer and leukemia cell lines.

Table 1: Cytotoxicity of 5-Nitroindole Derivatives Against Human Cancer Cell Lines
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Compound Cell Line IC₅₀ (µM)
Mechanism of
Action

Reference

Pyrrolidine-

substituted 5-

nitroindole

(Compound 5)

HeLa 5.08 ± 0.91

c-Myc G-

quadruplex

binder, ROS

induction

[1]

Pyrrolidine-

substituted 5-

nitroindole

(Compound 7)

HeLa 5.89 ± 0.73

c-Myc G-

quadruplex

binder, ROS

induction

[1]

1-

Morpholinomethy

l-5-nitroindole-

2,3-dione-3-N-

(chlorophenyl)thi

osemicarbazone

(4l)

HOP-62 (Non-

Small Cell Lung)

< -8.00

(log₁₀GI₅₀)
Not specified

1-

Morpholinomethy

l-5-nitroindole-

2,3-dione-3-N-

(chlorophenyl)thi

osemicarbazone

(4l)

HL-60(TB)

(Leukemia)
-6.30 (log₁₀GI₅₀) Not specified

1-

Morpholinomethy

l-5-nitroindole-

2,3-dione-3-N-

(chlorophenyl)thi

osemicarbazone

(4l)

MOLT-4

(Leukemia)
-6.18 (log₁₀GI₅₀) Not specified

Note: The data presented is for derivatives and not for 1-Methyl-5-nitroindoline-2,3-dione
itself.
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Antimicrobial Activity
The indoline-2,3-dione scaffold is also associated with antimicrobial properties. Studies on

various substituted indole-2,3-dione derivatives have shown activity against a range of bacterial

and fungal strains. For instance, Schiff bases of 1H-indole-2,3-dione have demonstrated

considerable antimicrobial activities. Another study reported that certain substituted indole-2,3-

dione hydrazones exhibited good inhibitory activity against Salmonella Typhi, Staphylococcus

haemolyticus, and various fungi.

Table 2: Antimicrobial Activity of Substituted Indole-2-one and -thione Derivatives

Compound Class Microorganism Activity Reference

Schiff bases of 1H-

indole-2,3-dione
Bacteria and Fungi Active

Substituted indole-2,3-

dione hydrazones

Salmonella Typhi,

Staphylococcus

haemolyticus,

Aspergillus niger,

Candida albicans

Good inhibitory

activity

3-Substituted Indole-

2-one and -thione

derivatives

Salmonella enterica,

Methicillin-resistant

Staphylococcus

aureus (MRSA)

Active at 125 µg/mL

(MIC)

Note: The data presented is for derivatives and not for 1-Methyl-5-nitroindoline-2,3-dione
itself.

Experimental Protocols
Detailed experimental protocols for the biological evaluation of 1-Methyl-5-nitroindoline-2,3-
dione are not available. However, standard assays used for evaluating the anticancer and

antimicrobial activities of its derivatives can be adapted.

In Vitro Cytotoxicity Assay (MTT or SRB Assay)
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Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate

media supplemented with fetal bovine serum and antibiotics.

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Prepare serial dilutions of 1-Methyl-5-nitroindoline-2,3-dione in the

culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a

positive control (a known anticancer drug).

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

Viability Assessment:

MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent

(e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

SRB Assay: Fix the cells with trichloroacetic acid, stain with Sulforhodamine B solution,

and then solubilize the bound dye with a Tris base solution.

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate

reader. Calculate the percentage of cell viability relative to the vehicle control and determine

the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi in

a suitable broth medium.

Compound Dilution: Prepare serial twofold dilutions of 1-Methyl-5-nitroindoline-2,3-dione
in the broth medium in a 96-well microtiter plate.

Inoculation: Add the standardized microbial suspension to each well. Include a growth

control (no compound) and a sterility control (no inoculum).
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Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the

specific microorganism.

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest

concentration of the compound that completely inhibits the visible growth of the

microorganism.
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Caption: Proposed two-stage synthesis of 1-Methyl-5-nitroindoline-2,3-dione.

Postulated Anticancer Signaling Pathway
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Caption: Postulated anticancer mechanism based on related 5-nitroindole derivatives.

Conclusion and Future Directions
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While direct experimental data for 1-Methyl-5-nitroindoline-2,3-dione is limited, the analysis

of its structural analogs provides a strong rationale for its investigation as a potential

therapeutic agent. The indoline-2,3-dione core, combined with the 5-nitro and N-methyl

substitutions, suggests promising anticancer and antimicrobial activities.

Future research should focus on:

Optimizing the proposed synthesis protocol to achieve high yields and purity of 1-Methyl-5-
nitroindoline-2,3-dione.

Conducting comprehensive in vitro biological evaluations to determine its specific IC₅₀ and

MIC values against a broad panel of cancer cell lines and microbial strains.

Elucidating the precise mechanism of action, including its effects on specific signaling

pathways, cell cycle regulation, and apoptosis induction in cancer cells.

Performing in vivo studies in relevant animal models to assess its efficacy, pharmacokinetics,

and safety profile.

This preliminary investigation serves as a foundational resource to guide further research and

development of 1-Methyl-5-nitroindoline-2,3-dione as a novel therapeutic candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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